Cas no 1932239-92-3 (tert-butyl (2S,3R)-3-amino-2-methylazetidine-1-carboxylate)
1932239-92-3 structure
Product Name:tert-butyl (2S,3R)-3-amino-2-methylazetidine-1-carboxylate
Numéro CAS:1932239-92-3
Le MF:C9H18N2O2
Mégawatts:186.251422405243
MDL:MFCD30802680
CID:4632181
PubChem ID:96626180
Update Time:2025-05-19
tert-butyl (2S,3R)-3-amino-2-methylazetidine-1-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- tert-butyl (2S,3R)-3-amino-2-methylazetidine-1-carboxylate
- tert-butyl(2S,3R)-3-amino-2-methylazetidine-1-carboxylate
- CS-0078542
- t-Butyl trans-3-amino-2-methyl-azetidine-1-carboxylate
- t-Butyl (2S,3R)-3-amino-2-methylazetidine-1-carboxylate
- SCHEMBL25253463
- MFCD20924658
- P18458
- (2S,3R)-1-Boc-3-amino-2-methylazetidine
- trans-1-Boc-3-amino-2-methylazetidine
- PS-17190
- P18459
- 2416994-72-2
- (2S,3R)-tert-Butyl 3-amino-2-methylazetidine-1-carboxylate
- MFCD30802680
- 1932239-92-3
- tert-Butyl trans-3-amino-2-methylazetidine-1-carboxylate
-
- MDL: MFCD30802680
- Piscine à noyau: 1S/C9H18N2O2/c1-6-7(10)5-11(6)8(12)13-9(2,3)4/h6-7H,5,10H2,1-4H3/t6-,7+/m0/s1
- La clé Inchi: KMNTYEYDNBONGP-NKWVEPMBSA-N
- Sourire: O(C(C)(C)C)C(N1C[C@H]([C@@H]1C)N)=O
Propriétés calculées
- Qualité précise: 186.136827821g/mol
- Masse isotopique unique: 186.136827821g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 2
- Complexité: 210
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.4
- Surface topologique des pôles: 55.6Ų
tert-butyl (2S,3R)-3-amino-2-methylazetidine-1-carboxylate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM326571-100mg |
tert-butyl (2S,3R)-3-amino-2-methylazetidine-1-carboxylate |
1932239-92-3 | 95%+ | 100mg |
$99 | 2022-09-01 | |
| Chemenu | CM326571-250mg |
tert-butyl (2S,3R)-3-amino-2-methylazetidine-1-carboxylate |
1932239-92-3 | 95%+ | 250mg |
$198 | 2022-09-01 | |
| Chemenu | CM326571-1g |
tert-butyl (2S,3R)-3-amino-2-methylazetidine-1-carboxylate |
1932239-92-3 | 95%+ | 1g |
$1665 | 2023-03-24 | |
| Chemenu | CM326571-5g |
tert-butyl (2S,3R)-3-amino-2-methylazetidine-1-carboxylate |
1932239-92-3 | 95%+ | 5g |
$1503 | 2022-09-01 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1514-100MG |
tert-butyl (2S,3R)-3-amino-2-methylazetidine-1-carboxylate |
1932239-92-3 | 97% | 100MG |
¥ 653.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1514-250MG |
tert-butyl (2S,3R)-3-amino-2-methylazetidine-1-carboxylate |
1932239-92-3 | 97% | 250MG |
¥ 1,306.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1514-500MG |
tert-butyl (2S,3R)-3-amino-2-methylazetidine-1-carboxylate |
1932239-92-3 | 97% | 500MG |
¥ 2,171.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1514-1G |
tert-butyl (2S,3R)-3-amino-2-methylazetidine-1-carboxylate |
1932239-92-3 | 97% | 1g |
¥ 3,260.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1514-5G |
tert-butyl (2S,3R)-3-amino-2-methylazetidine-1-carboxylate |
1932239-92-3 | 97% | 5g |
¥ 9,919.00 | 2023-04-14 | |
| eNovation Chemicals LLC | D608767-100mg |
tert-butyl (2S,3R)-3-amino-2-methylazetidine-1-carboxylate |
1932239-92-3 | 97% | 100mg |
$140 | 2024-07-21 |
tert-butyl (2S,3R)-3-amino-2-methylazetidine-1-carboxylate Littérature connexe
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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